2-(Thiophen-2-yl)ethanethioamide

Descripción general

Descripción

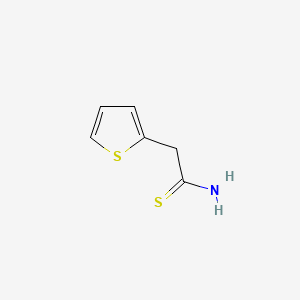

2-(Thiophen-2-yl)ethanethioamide is a chemical compound with the molecular formula C₆H₇NS₂ and a molecular weight of 157.26 g/mol . It is a biochemical used primarily in proteomics research . The compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an ethanethioamide group.

Mecanismo De Acción

Target of Action

The primary targets of 2-(Thiophen-2-yl)ethanethioamide are the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) which have been regarded as promising targets for the treatment of cancer .

Mode of Action

This compound interacts with its targets, PI3K and mTOR, by inhibiting their activity. This inhibition disrupts the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, especially in cancer cells .

Biochemical Pathways

The compound primarily affects the PI3K/Akt/mTOR pathway. By inhibiting PI3K and mTOR, the compound disrupts this pathway, leading to reduced cell survival and proliferation. This can lead to the death of cancer cells and a reduction in tumor size .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the PI3K/Akt/mTOR pathway, leading to reduced cell survival and proliferation. This can result in the death of cancer cells and a reduction in tumor size .

Métodos De Preparación

The synthesis of 2-(Thiophen-2-yl)ethanethioamide can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride, which is then reacted with ammonium thiocyanate to yield this compound . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Análisis De Reacciones Químicas

2-(Thiophen-2-yl)ethanethioamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

2-(Thiophen-2-yl)ethanethioamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Comparación Con Compuestos Similares

2-(Thiophen-2-yl)ethanethioamide can be compared with other thiophene derivatives, such as:

Thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a thioamide group.

Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanethioamide group.

2-(Thiophen-2-yl)ethanamine: Features an amine group instead of a thioamide group.

The uniqueness of this compound lies in its combination of the thiophene ring and the ethanethioamide group, which imparts specific chemical and biological properties .

Actividad Biológica

2-(Thiophen-2-yl)ethanethioamide is a compound with significant biological activity, particularly noted for its role in cancer research. This article delves into its mechanisms of action, biochemical pathways, and potential applications based on diverse scientific findings.

Chemical Overview

- Molecular Formula : C₆H₇NS₂

- Molecular Weight : 157.26 g/mol

- IUPAC Name : 2-thiophen-2-ylethanethioamide

The primary biological activity of this compound involves the inhibition of key signaling pathways associated with cancer progression:

- Target Enzymes : The compound primarily targets phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth, survival, and proliferation.

-

Inhibition Effects : By inhibiting PI3K and mTOR, this compound disrupts the PI3K/Akt/mTOR signaling pathway, leading to:

- Reduced cell survival

- Inhibition of cancer cell proliferation

- Induction of apoptosis in malignant cells

Biochemical Pathways

The disruption of the PI3K/Akt/mTOR pathway has profound implications for cancer treatment:

| Pathway Component | Effect of Inhibition |

|---|---|

| PI3K | Decreased Akt activation |

| Akt | Reduced downstream signaling |

| mTOR | Inhibition of protein synthesis and cell growth |

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Cancer Research : The compound has shown efficacy in preclinical models for various cancers by inducing apoptosis and inhibiting tumor growth.

- Enzyme Inhibition : It has been identified as an inhibitor of microsomal enzymes, indicating a broader scope of biological interactions.

Case Study 1: Anticancer Activity

In a study examining the effects on breast cancer cell lines, this compound demonstrated significant cytotoxicity, leading to a reduction in cell viability by over 50% at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways.

Case Study 2: Proteomics Applications

This compound has also been utilized in proteomics to study protein interactions. Its ability to modify thiol groups allows researchers to investigate redox states in proteins, providing insights into cellular responses under oxidative stress conditions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reactions Involving Thiophene Derivatives :

- Reaction of thiophene-2-carboxylic acid with thionyl chloride followed by reaction with ammonium thiocyanate yields the desired thioamide.

- Oxidation and Reduction Reactions :

- The compound can undergo oxidation to form sulfoxides or sulfones using agents like hydrogen peroxide.

Comparison with Similar Compounds

A comparative analysis reveals distinct properties between this compound and other thiophene derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Thiophene-2-carboxamide | Contains carboxamide group | Less potent against PI3K/mTOR compared to thioamide |

| Thiophene-2-carboxylic acid | Contains carboxylic acid group | Limited biological activity |

| 2-(Thiophen-2-yl)ethanamine | Features an amine group | Different mechanism; less focused on PI3K/mTOR |

Propiedades

IUPAC Name |

2-thiophen-2-ylethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKDARXVJHRFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.